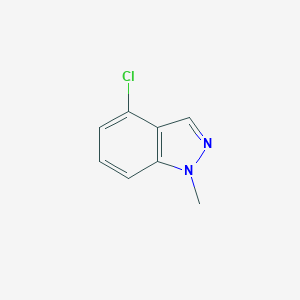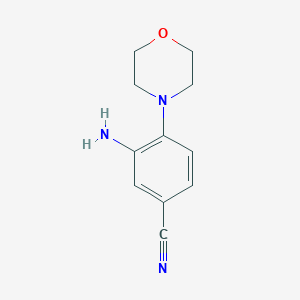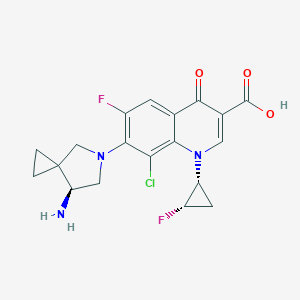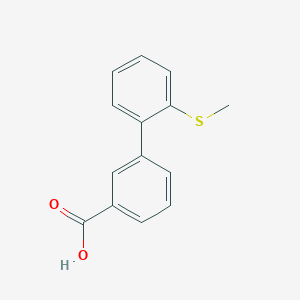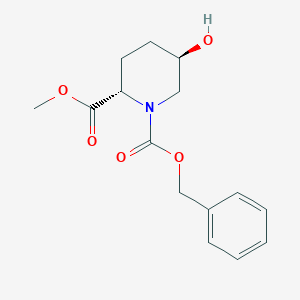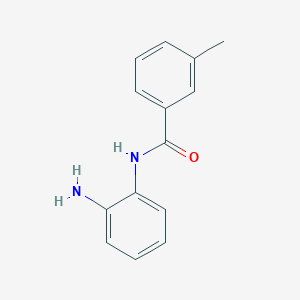
N-(2-Aminophenyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminophenyl)-3-methylbenzamide, commonly known as N-(2-amino-phenyl)-3-methyl-benzamide (NAMBA), is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NAMBA is a member of the benzamide family of compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of N-(2-Aminophenyl)-3-methylbenzamide is not yet fully understood. However, it has been proposed that N-(2-Aminophenyl)-3-methylbenzamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, N-(2-Aminophenyl)-3-methylbenzamide may reduce inflammation and pain.
Effets Biochimiques Et Physiologiques
In addition to its anti-inflammatory and analgesic properties, N-(2-Aminophenyl)-3-methylbenzamide has been shown to possess other biological activities. For example, N-(2-Aminophenyl)-3-methylbenzamide has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. Additionally, N-(2-Aminophenyl)-3-methylbenzamide has been shown to inhibit the growth of cancer cells, suggesting that it may have potential as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-Aminophenyl)-3-methylbenzamide is that it is relatively easy to synthesize using standard laboratory techniques. Additionally, N-(2-Aminophenyl)-3-methylbenzamide has been shown to possess a wide range of biological activities, making it a promising candidate for further research. However, one limitation of N-(2-Aminophenyl)-3-methylbenzamide is that its mechanism of action is not yet fully understood, which may make it difficult to develop new therapies based on this compound.
Orientations Futures
There are several potential future directions for research on N-(2-Aminophenyl)-3-methylbenzamide. One area of interest is the development of new cancer therapies based on the anti-cancer properties of N-(2-Aminophenyl)-3-methylbenzamide. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Aminophenyl)-3-methylbenzamide, which may lead to the development of new therapies for pain and inflammation. Finally, the antioxidant properties of N-(2-Aminophenyl)-3-methylbenzamide may make it a promising candidate for the development of new therapies for a range of diseases associated with oxidative stress.
Méthodes De Synthèse
The synthesis of N-(2-Aminophenyl)-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride, which is then reacted with 2-aminophenol in the presence of a base to form N-(2-Aminophenyl)-3-methylbenzamide. The synthesis of N-(2-Aminophenyl)-3-methylbenzamide is relatively straightforward and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
N-(2-Aminophenyl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of pain and inflammation. Additionally, N-(2-Aminophenyl)-3-methylbenzamide has been shown to possess anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
175714-50-8 |
|---|---|
Nom du produit |
N-(2-Aminophenyl)-3-methylbenzamide |
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
N-(2-aminophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H14N2O/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,15H2,1H3,(H,16,17) |
Clé InChI |
IHQDWIDSWQKEKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



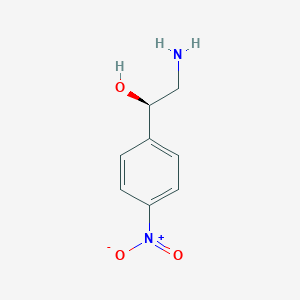
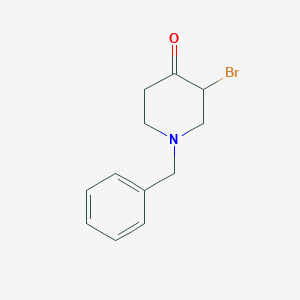
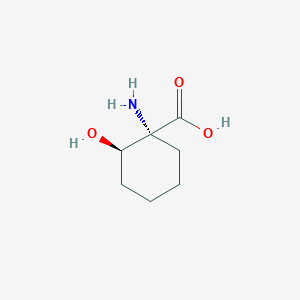
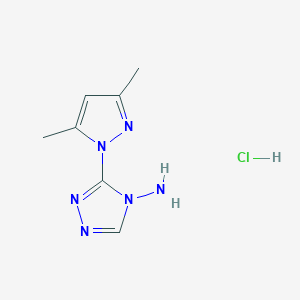
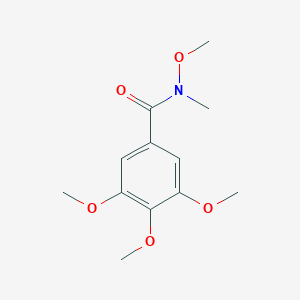
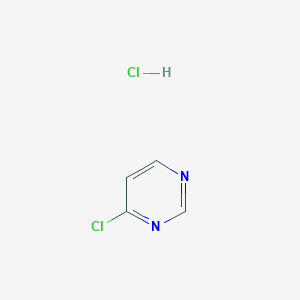
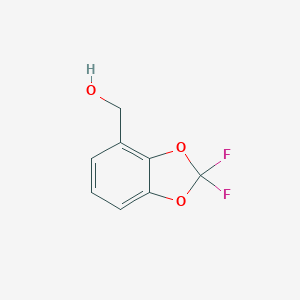
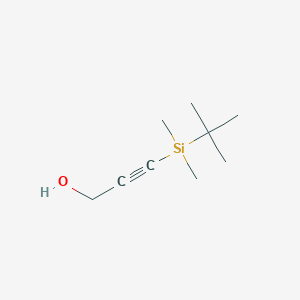
![N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide](/img/structure/B179959.png)
